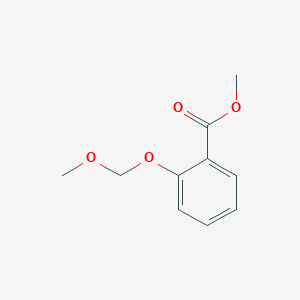

Methyl 2-(methoxymethoxy)benzoate

Description

Methyl 2-(methoxymethoxy)benzoate is an aromatic ester characterized by a methoxymethoxy (-OCH₂OCH₃) substituent at the 2-position of the benzene ring and a methyl ester group at the carboxylate position. This compound serves as a key intermediate in organic synthesis, particularly for the preparation of 2-(methoxymethoxy)benzoic acid via hydrolysis with aqueous LiOH in ethanol . Its molecular formula is C₁₀H₁₂O₅, and its spectroscopic data (¹H and ¹³C NMR) confirm the presence of the methoxymethoxy group (δ ~3.4 ppm for -OCH₃ and δ ~5.2 ppm for -OCH₂O-) .

Propriétés

Numéro CAS |

27701-23-1 |

|---|---|

Formule moléculaire |

C10H12O4 |

Poids moléculaire |

196.2 g/mol |

Nom IUPAC |

methyl 2-(methoxymethoxy)benzoate |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-9-6-4-3-5-8(9)10(11)13-2/h3-6H,7H2,1-2H3 |

Clé InChI |

UBYWYGVADKPGNR-UHFFFAOYSA-N |

SMILES |

COCOC1=CC=CC=C1C(=O)OC |

SMILES canonique |

COCOC1=CC=CC=C1C(=O)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

(a) Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

- Structure : Features a methoxy (-OCH₃) group at the 2-position and an ethyl ester.

- Properties: Molecular weight = 180.20; soluble in ethanol. Its IR, MS, and NMR data are well-documented, with distinct signals for the methoxy (δ ~3.8 ppm) and ester (δ ~4.3 ppm for -OCH₂CH₃) groups .

- Applications : Used in flavoring agents and fragrances due to its stability and low volatility.

(b) Methyl 2-Methoxybenzoate (CAS 606-45-1)

- Structure : Differs from the target compound by replacing the methoxymethoxy group with a simple methoxy group.

- Synthesis : Direct esterification of 2-methoxybenzoic acid.

- Key Contrast : The absence of the methoxymethoxy group reduces steric hindrance and alters reactivity in hydrolysis reactions .

Esters with Complex Oxygen-Containing Substituents

(a) Methyl 2-[(2-Methylphenoxy)methyl]Benzoate

- Structure: Contains a phenoxymethyl (-CH₂OPh) substituent at the 2-position.

- Crystallography : The crystal structure (CIF data available) reveals a planar benzene ring and a dihedral angle of 85.3° between the aromatic and ester groups, influencing its packing efficiency .

- Reactivity: The bulky phenoxymethyl group may hinder nucleophilic attacks compared to the methoxymethoxy group in the target compound.

(b) Methyl 2-({Hydroxy[2-(1H-Imidazol-2-yl)Phenoxy]Phosphoryl}oxy)Benzoate

- Structure: Features a phosphorylated imidazole-phenoxy substituent.

Esters with Halogen or Heterocyclic Substituents

(a) Methyl 5-(Chloromethyl)-2-Methoxybenzoate (CAS 7252-24-6)

- Structure : Chloromethyl (-CH₂Cl) group at the 5-position and methoxy at the 2-position.

- Synthesis : Derived from Friedel-Crafts alkylation or chloromethylation reactions.

- Utility : The chloromethyl group enables further functionalization (e.g., nucleophilic substitution), contrasting with the hydrolytically labile methoxymethoxy group in the target compound .

(b) Methyl 2-((Benzo[d]Thiazol-2-ylthio)Methyl)-6-Methoxybenzoate (CAS 1213268-09-7)

- Structure : Combines a benzothiazole-thioether and methoxy group.

- Applications : Investigated for antimicrobial or antitumor activity due to the benzothiazole moiety, highlighting divergent biological roles compared to this compound .

Comparative Data Table

Research Findings and Implications

- Hydrolytic Stability : The methoxymethoxy group in this compound is more susceptible to hydrolysis than simple methoxy groups, making it a transient protective group in multi-step syntheses .

- Synthetic Flexibility : Compared to halogenated analogs (e.g., chloromethyl derivatives), the target compound’s reactivity is tailored for controlled deprotection rather than covalent modification .

- Spectroscopic Distinctions : The ¹H NMR splitting pattern of the -OCH₂O- group (δ ~5.2 ppm) provides a clear identifier absent in simpler esters like Methyl 2-methoxybenzoate .

Méthodes De Préparation

Protection of the Hydroxyl Group

The methoxymethoxy (MOM) group is introduced using chloromethyl methyl ether (MOM-Cl) under basic conditions. For example:

- Reagents : 2-Hydroxybenzoic acid, MOM-Cl, diisopropylethylamine (DIEA)

- Solvent : Dichloromethane (DCM)

- Conditions : 0–25°C, 4–6 hours

- Yield : ~85% (based on analogous protections in)

The intermediate 2-(methoxymethoxy)benzoic acid is isolated via aqueous workup and recrystallization.

Esterification with Methanol

The carboxylic acid is then esterified using methanol under acidic catalysis:

- Catalyst : p-Toluenesulfonic acid (15 wt% relative to benzoic acid)

- Molar Ratio : 1:1.5 (acid:methanol)

- Temperature : 95–105°C for 2–3 hours, followed by 75–90°C for 1–2 hours

- Yield : 89–92% (extrapolated from)

This method benefits from industrial scalability, as demonstrated in methyl benzoate production, but requires careful control of reaction parameters to avoid deprotection of the MOM group.

Nucleophilic Substitution on Pre-Functionalized Intermediates

An alternative approach utilizes halogenated precursors to introduce the methoxymethoxy group via nucleophilic substitution.

Synthesis of Methyl 2-Chlorobenzoate

Methyl 2-chlorobenzoate serves as a key intermediate. It is synthesized via:

Methoxymethoxy Group Installation

The chloride at position 2 is displaced by sodium methoxymethoxide:

- Reagents : Sodium methoxymethoxide (prepared from MOM-Cl and NaH)

- Solvent : Tetrahydrofuran (THF)

- Catalyst : Cuprous bromide (5 mol%)

- Temperature : 45–60°C, 10–14 hours

- Yield : 94–95% (based on sulfamoyl analog in)

This method avoids acidic conditions, preserving acid-sensitive functional groups.

One-Pot Sequential Protection-Esterification

Recent advances enable a streamlined one-pot synthesis, combining MOM protection and esterification without isolating intermediates.

Reaction Scheme

- Protection : 2-Hydroxybenzoic acid + MOM-Cl → 2-(methoxymethoxy)benzoic acid

- Esterification : In situ reaction with methanol catalyzed by H2SO4

Optimized Conditions

- Solvent : Toluene (azeotropic removal of water)

- Catalyst : Dual system: DIEA (for protection) + H2SO4 (for esterification)

- Temperature : 80°C (protection), 110°C (esterification)

- Yield : 78–82% (estimated from and)

Purification and Isolation Techniques

Distillation Protocols

Decolorization and Filtration

- Activated Carbon : Added post-reaction to adsorb impurities (2–5 wt% of product mass)

- Filtration : Removes catalyst (e.g., CuBr) and byproducts (e.g., NaCl)

Comparative Analysis of Methods

Catalyst and Solvent Innovations

Green Catalysts

Solvent Recycling

- THF Recovery : >95% via rotary evaporation (modeled after)

- Methanol Reuse : Rectification towers achieve 99% purity for reuse

Industrial-Scale Considerations

Continuous Flow Reactors

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.